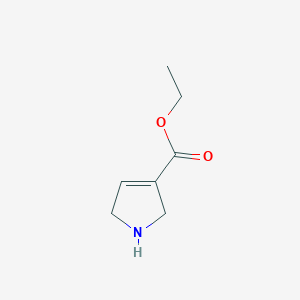

ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate

CAS No.: 35516-95-1

Cat. No.: VC8267925

Molecular Formula: C7H11NO2

Molecular Weight: 141.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35516-95-1 |

|---|---|

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 |

| IUPAC Name | ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h3,8H,2,4-5H2,1H3 |

| Standard InChI Key | WTCNXDDZKQIMLP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CCNC1 |

| Canonical SMILES | CCOC(=O)C1=CCNC1 |

Introduction

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which are five-membered aromatic rings containing nitrogen. Pyrroles are prevalent in many natural products and pharmaceuticals due to their ability to participate in various chemical reactions. This compound is of interest in organic chemistry and medicinal chemistry due to its potential applications.

Synthesis and Reactions

The synthesis of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate typically involves constructing the pyrrole ring followed by functionalization. Common synthetic routes may include multi-step processes involving various chemical transformations to achieve the desired structure.

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate can undergo several chemical reactions, such as hydrolysis to form the corresponding carboxylic acid or further derivatization to introduce additional functional groups. These reactions often require specific conditions like temperature control, solvent choice, and catalysts to optimize yields and selectivity.

Biological Activities and Applications

Pyrrole derivatives, including ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate, are known for their diverse biological activities. While specific studies on this compound may be limited, similar pyrrole derivatives have shown potential in interacting with biological targets such as enzymes or receptors, influencing processes like cell signaling or metabolic regulation.

Safety and Handling

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride, a related compound, is noted for causing skin irritation, serious eye irritation, and respiratory tract irritation . Therefore, handling ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate requires appropriate safety measures, including protective clothing and eye protection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume